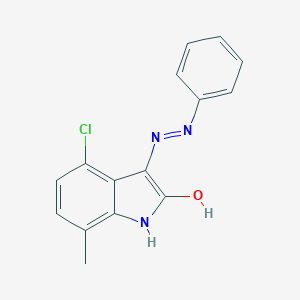![molecular formula C23H20BrN3O2 B387485 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B387485.png)
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydrazino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by the introduction of the hydrazino group through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazino group or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazino group may play a crucial role in its biological activity by interacting with enzymes or receptors. The bromine atom and other functional groups within the molecule can also influence its reactivity and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: A simpler analog with a methyl group instead of the hydrazino group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: A compound with additional methyl groups on the phenyl ring.
2-bromobenzamide: The parent compound without additional substituents.
Uniqueness
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the hydrazino group and the specific arrangement of substituents make it distinct from other similar compounds.
Properties
Molecular Formula |
C23H20BrN3O2 |
|---|---|
Molecular Weight |
450.3g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-[(E)-(4-ethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrN3O2/c1-2-16-11-13-17(14-12-16)15-25-27-23(29)19-8-4-6-10-21(19)26-22(28)18-7-3-5-9-20(18)24/h3-15H,2H2,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
IJPWXXSDTQPXQW-MFKUBSTISA-N |
SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


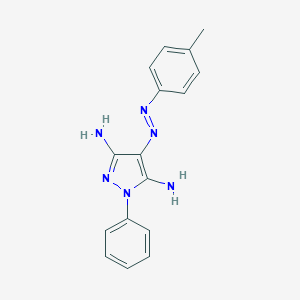
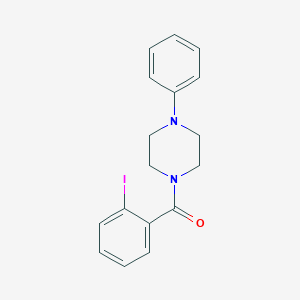
![3-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B387412.png)
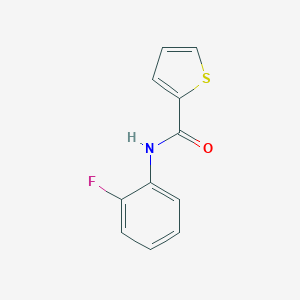
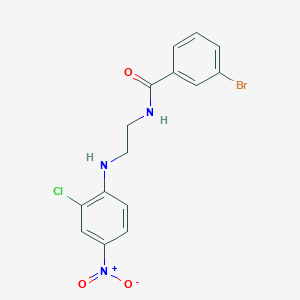
![3-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387417.png)
![2-nitro-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B387419.png)
![2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B387421.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B387422.png)

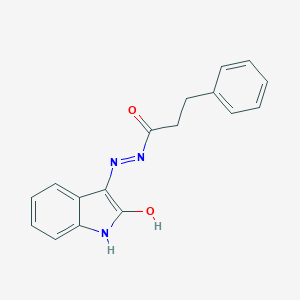
![N'-[1-(3-aminophenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B387425.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide](/img/structure/B387426.png)
